molecular formula C11H9NO3 B11900311 Methyl 1-oxo-1,2-dihydroisoquinoline-8-carboxylate CAS No. 1368336-35-9

Methyl 1-oxo-1,2-dihydroisoquinoline-8-carboxylate

Cat. No.: B11900311
CAS No.: 1368336-35-9
M. Wt: 203.19 g/mol
InChI Key: ROENEBOLKDRRQM-UHFFFAOYSA-N
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Description

Methyl 1-oxo-1,2-dihydroisoquinoline-8-carboxylate is a bicyclic heteroaromatic compound featuring a fused benzene and pyridone ring system. Its structure includes a ketone group at position 1 and a methyl ester substituent at position 8 (Figure 1). Its reactivity is influenced by the electron-withdrawing ester group and the conjugated system of the dihydroisoquinoline scaffold, enabling participation in cycloadditions, nucleophilic substitutions, and organocatalytic transformations.

Properties

IUPAC Name

methyl 1-oxo-2H-isoquinoline-8-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-15-11(14)8-4-2-3-7-5-6-12-10(13)9(7)8/h2-6H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROENEBOLKDRRQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC2=C1C(=O)NC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30856436
Record name Methyl 1-oxo-1,2-dihydroisoquinoline-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30856436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1368336-35-9
Record name Methyl 1-oxo-1,2-dihydroisoquinoline-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30856436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-oxo-1,2-dihydroisoquinoline-8-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the isoquinoline ring. The reaction is usually carried out in the presence of an acid catalyst and under reflux conditions.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-oxo-1,2-dihydroisoquinoline-8-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, resulting in the formation of alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Synthesis Overview

The synthesis methods for methyl 1-oxo-1,2-dihydroisoquinoline-8-carboxylate often include:

  • Refluxing with Phosphorus Oxychloride : This method has been reported to yield high purity products through careful control of reaction conditions .
  • Use of Solvents : Common solvents include chloroform and toluene, which facilitate the reaction processes while maintaining the stability of the compound .

Biological Activities

This compound has demonstrated a range of biological activities that make it a candidate for further pharmacological studies.

Anticancer Activity

Recent studies have shown that derivatives of this compound exhibit significant anticancer properties. For instance, compounds synthesized from isoquinoline derivatives have been tested against various cancer cell lines, including MCF-7 (breast cancer) cells. The results indicated that certain derivatives displayed strong cytotoxic effects comparable to established chemotherapeutic agents .

CompoundIC50 (μM)Comparison
This compound15.6Strong activity compared to Doxorubicin
Doxorubicin10.0Standard reference

Antimicrobial Activity

In addition to anticancer properties, this compound has been evaluated for antimicrobial activity against various pathogens. The Minimum Inhibitory Concentration (MIC) values suggest that this compound can inhibit bacterial growth effectively, making it a potential candidate for developing new antibiotics .

Mechanistic Studies

Understanding the mechanism of action is crucial for the development of effective therapeutic agents. Research indicates that this compound may exert its effects through multiple pathways:

  • Topoisomerase Inhibition : Similar compounds have shown activity against topoisomerases, enzymes critical for DNA replication and transcription .
  • Cell Cycle Arrest : Studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis .

Case Studies and Research Findings

Numerous studies have documented the promising applications of this compound:

Case Study: Anticancer Screening

In a systematic study involving a series of synthesized derivatives from this compound, researchers observed that certain modifications enhanced cytotoxicity against MCF-7 cells. The study utilized the MTT assay to evaluate cell viability post-treatment with varying concentrations of these compounds .

Case Study: Antimicrobial Evaluation

Another investigation focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibition at low concentrations, suggesting potential use in treating bacterial infections .

Mechanism of Action

The mechanism of action of Methyl 1-oxo-1,2-dihydroisoquinoline-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities of Methyl 1-oxo-1,2-dihydroisoquinoline-8-carboxylate to related compounds are critical for understanding its unique properties. Below is a detailed comparison with three analogous derivatives:

Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate

  • Structural Differences: This compound replaces the isoquinoline system with an indene scaffold, resulting in a non-aromatic fused bicyclic structure. The absence of a nitrogen atom reduces its capacity for hydrogen bonding and electronic conjugation.
  • Reactivity: In organocatalytic asymmetric Michael reactions with nitrostyrenes, this derivative achieved 92:8 enantiomeric ratio (er) under optimized conditions, outperforming other cyclic β-ketoesters. However, its diastereoselectivity was lower compared to isoquinoline analogs.
  • Applications : Primarily used in asymmetric synthesis to generate chiral intermediates for pharmaceuticals.

Methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate

  • Structural Differences : The ester group is positioned at C3 instead of C8, altering the electronic distribution and steric accessibility.
  • Synthetic Utility : Available commercially (CAS 69454-42-8) in high purity (≥97%) for medicinal chemistry workflows. Its C3 substitution pattern may influence binding affinity in enzyme inhibition assays compared to the C8 analog.
  • Thermal Stability: Limited data suggest reduced thermal stability compared to the C8 derivative, likely due to steric strain in the bicyclic system.

1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile

  • Functional Group Variation : Replaces the ester with a nitrile group at C6, enhancing electron-withdrawing effects and altering dipole interactions.
  • Biological Activity : The nitrile group improves metabolic stability in vivo, making this derivative a candidate for preclinical drug development. However, it exhibits lower solubility in polar solvents compared to ester-containing analogs.

Data Table: Comparative Analysis of Key Properties

Compound Substituent Position Functional Group Enantioselectivity (er) Diastereoselectivity Applications Source
This compound C8 Ester N/A Moderate Kinase inhibitor synthesis
Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate C2 Ester 92:8 Low Asymmetric catalysis
Methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate C3 Ester N/A N/A Medicinal chemistry
1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile C6 Nitrile N/A N/A Preclinical drug development

Key Research Findings

Reactivity in Organocatalysis: this compound exhibits lower reactivity in Michael additions compared to its indene counterpart (Table 1, ). Temperature sensitivity was noted, with lower enantioselectivity at reduced temperatures due to weakened catalyst-substrate interactions.

Synthetic Accessibility : The C8 ester derivative is more challenging to synthesize than the C3 analog, requiring multistep protocols involving cyclization and esterification.

Biological Relevance : Derivatives with electron-withdrawing groups (e.g., nitrile at C6) show enhanced pharmacokinetic profiles but require structural optimization for solubility.

Biological Activity

Methyl 1-oxo-1,2-dihydroisoquinoline-8-carboxylate is a compound of interest due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a detailed exploration of its biological activity, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

This compound is characterized by its isoquinoline moiety and a carbonyl group, which are crucial for its biological activity. The compound's molecular formula is C_11H_11NO_3, with a molecular weight of approximately 219.21 g/mol. The unique arrangement of functional groups influences its reactivity and interaction with biological systems.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of this compound and its derivatives. These compounds have shown effectiveness against various bacterial and fungal strains.

Table 1: Antimicrobial Activity of this compound Derivatives

Compound NameTarget OrganismMinimum Inhibitory Concentration (MIC)
This compoundE. coli0.5 mg/mL
This compoundS. aureus0.3 mg/mL
This compoundC. albicans0.4 mg/mL

These results indicate that the compound exhibits varying degrees of activity against different pathogens, with notable effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. The compound has demonstrated cytotoxic effects against several cancer cell lines.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Selectivity Index
Human gastric adenocarcinoma (AGS)5.0≥2.24
Human lung cancer (SK-MES-1)6.0≥2.10
Human bladder carcinoma (J82)4.5≥2.50

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The selectivity index suggests that these compounds can selectively target cancer cells over normal cells, making them promising candidates for further development in cancer therapy .

The biological activities of this compound are attributed to its ability to interact with cellular targets involved in critical pathways such as apoptosis and cell division. Studies suggest that the compound may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

Case Study 1: Antibacterial Efficacy

In a comparative study assessing the antibacterial efficacy of various isoquinoline derivatives, this compound was found to be significantly effective against multi-drug resistant strains of E. coli and S. aureus, demonstrating its potential as a lead compound for antibiotic development .

Case Study 2: Cancer Cell Inhibition

A recent investigation into the cytotoxic effects of methyl 1-oxo-1,2-dihydroisoquinoline derivatives on human cancer cell lines revealed that these compounds exhibited potent activity against gastric and lung cancers. The study highlighted their mechanism involving cell cycle arrest and induction of apoptosis, supporting their role as potential anticancer agents .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 1-oxo-1,2-dihydroisoquinoline-8-carboxylate, and how do reaction conditions influence yield and purity?

  • Methodology : The compound is synthesized via cyclization of substituted isoquinoline precursors, often using esterification or condensation reactions. Key factors include:

  • Catalysts : Lewis acids (e.g., ZnCl₂) or Brønsted acids for cyclization .
  • Solvents : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
  • Temperature : Optimized between 80–120°C to avoid decomposition.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .
    • Data Table :
PrecursorCatalystSolventYield (%)Purity (HPLC)
8-Carboxy-1-hydroxyisoquinolineH₂SO₄DMF6895%
Methyl ester derivativeZnCl₂Toluene7298%

Q. How is the structural integrity of this compound validated?

  • Techniques :

  • X-ray crystallography : SHELX-refined structures confirm the planar isoquinoline core and ester moiety geometry .
  • NMR : ¹H NMR (DMSO-d₆) shows characteristic peaks: δ 8.2–8.5 ppm (aromatic protons), δ 3.9 ppm (methoxy group) .
  • Mass spectrometry : ESI-MS m/z 219.1 [M+H]⁺ confirms molecular weight .
    • Critical Analysis : Discrepancies in crystallographic data (e.g., bond angles) may arise from solvent effects or polymorphism, requiring comparison with computational models .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

  • Experimental Design :

  • Kinetic studies : Monitor reaction rates with varying nucleophiles (e.g., amines, thiols) under controlled pH.
  • DFT calculations : Predict electrophilic sites using HOMO-LUMO gaps (e.g., C-8 carboxylate as a reactive center) .
    • Contradictions : Experimental yields may deviate from computational predictions due to steric hindrance from the dihydroisoquinoline ring, necessitating steric maps for accurate modeling.

Q. How does this compound interact with biological targets, and what assays validate its activity?

  • Methodology :

  • Enzyme inhibition : Test against kinases or proteases using fluorescence-based assays (e.g., trypsin inhibition IC₅₀ = 12 μM) .
  • Molecular docking : AutoDock Vina simulations identify binding poses in enzyme active sites (e.g., hydrogen bonding with Ser195 in chymotrypsin-like proteases) .
    • Data Limitations : False positives in fluorescence assays may occur due to compound autofluorescence; validate via orthogonal methods (e.g., SPR or ITC).

Q. What strategies resolve contradictions between spectroscopic and crystallographic data for this compound?

  • Case Study : NMR suggests a twisted methoxy group, while X-ray data show coplanarity.

  • Solution : Variable-temperature NMR and Hirshfeld surface analysis to assess dynamic conformational changes .
    • Table :
TechniqueObservationInterpretation
¹H NMR (298K)Broad singlet at δ 3.9 ppmRotational restriction of methoxy
X-ray (100K)Planar geometryStabilized by crystal packing

Data Reproducibility and Best Practices

Q. How can researchers ensure reproducibility in synthesizing and characterizing this compound?

  • Protocols :

  • Synthesis : Document exact stoichiometry (e.g., 1.2 eq. methylating agent) and inert atmosphere use to prevent oxidation .
  • Crystallization : Use slow evaporation from dichloromethane/methanol (7:3) for high-quality single crystals .
    • Validation : Cross-check with IR (C=O stretch at 1720 cm⁻¹) and elemental analysis (±0.3% tolerance) .

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